tert-butyl N-(4-methoxybutyl)carbamate
Overview
Description
tert-Butyl N-(4-methoxybutyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-methoxybutyl)carbamate can undergo oxidation reactions, especially at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-methoxybutyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methoxybutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl (phenylmethylene)carbamate
Comparison: tert-Butyl N-(4-methoxybutyl)carbamate is unique due to the presence of the 4-methoxybutyl group, which imparts specific chemical properties and reactivity. Compared to tert-butyl carbamate, it offers additional functionalization possibilities due to the methoxy group. tert-Butyl N-methylcarbamate and tert-butyl (phenylmethylene)carbamate have different substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(4-methoxybutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)11-7-5-6-8-13-4/h5-8H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMNJXWDPLBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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